molecular formula C8H9BrN2 B2595166 4-Bromo-6-cyclopropyl-2-methylpyrimidine CAS No. 1412959-69-3

4-Bromo-6-cyclopropyl-2-methylpyrimidine

Cat. No.: B2595166
CAS No.: 1412959-69-3
M. Wt: 213.078
InChI Key: LHHWCNZVXRBSTK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-6-cyclopropyl-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHWCNZVXRBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclopropyl-2-methylpyrimidine typically involves the bromination of 6-cyclopropyl-2-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclopropyl-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura reaction.

Scientific Research Applications

4-Bromo-6-cyclopropyl-2-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-6-cyclopropyl-2-methylpyrimidine
  • Molecular Formula : C₇H₉BrN₂
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 1188090-45-0
  • Key Substituents : A bromine atom at position 4, a cyclopropyl group at position 6, and a methyl group at position 2 on the pyrimidine ring.

Structural Features: The pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) is substituted with bromine, cyclopropyl, and methyl groups.

Comparison with Structurally Similar Compounds

4-Bromo-2-cyclopropylpyridine (CAS 1086381-28-3)

  • Molecular Formula : C₈H₈BrN
  • Molecular Weight : 198.06 g/mol
  • Key Substituents : Bromine at position 4 and cyclopropyl at position 2 on a pyridine ring .

Comparison :

  • Core Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). The additional nitrogen in pyrimidine increases electron-deficient character, influencing reactivity in nucleophilic substitutions.
  • Substituent Positions : Bromine and cyclopropyl groups occupy analogous positions (4 and 6 in pyrimidine vs. 4 and 2 in pyridine), but steric and electronic effects differ due to ring structure. Pyridine derivatives are more common in agrochemicals, whereas pyrimidines are prevalent in kinase inhibitor drug design .

4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0)

  • Molecular Formula : C₅H₆BrN₃
  • Molecular Weight : 188.03 g/mol
  • Key Substituents: Bromine at position 6, amino group at position 4, and methyl at position 2 .

Comparison :

  • Functional Groups: The amino group (electron-donating) replaces the cyclopropyl group (electron-neutral but sterically bulky). This substitution alters electronic density on the pyrimidine ring, favoring nucleophilic aromatic substitution over cross-coupling.
  • Applications: Amino-substituted pyrimidines are intermediates in nucleoside analogs (e.g., antiviral agents), whereas the cyclopropyl variant may enhance metabolic stability in drug candidates .

6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1378259-23-4)

  • Molecular Formula : C₅H₄BrF₃N₄
  • Molecular Weight : 273.01 g/mol
  • Key Substituents: Bromine at position 6, trifluoromethyl at position 2, and amino at position 4 .

Comparison :

  • Electron-Withdrawing Effects : The trifluoromethyl group strongly withdraws electrons, destabilizing the pyrimidine ring and increasing reactivity toward nucleophiles. This contrasts with the cyclopropyl group, which exerts minimal electronic influence but adds steric hindrance.
  • Utility : Trifluoromethyl groups are common in herbicides and CNS drugs due to their lipophilicity, while cyclopropyl groups are used to block cytochrome P450 metabolism .

5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine

  • Molecular Formula : C₁₆H₂₀BrFN₃O₂S
  • Molecular Weight : 416.32 g/mol
  • Key Substituents : Bromomethyl, fluorophenyl, isopropyl, and sulfonamide groups .

Comparison :

  • Complexity : This compound has multiple functional groups, making it a specialized intermediate in kinase inhibitors. In contrast, this compound is simpler, serving as a versatile building block for further derivatization.
  • Reactivity : The bromomethyl group enables alkylation reactions, while the parent compound’s bromine is tailored for aryl-aryl coupling .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₇H₉BrN₂ 201.07 Br (C4), cyclopropyl (C6), methyl (C2) Pharmaceutical intermediates
4-Bromo-2-cyclopropylpyridine C₈H₈BrN 198.06 Br (C4), cyclopropyl (C2) Agrochemical synthesis
4-Amino-6-bromo-2-methylpyrimidine C₅H₆BrN₃ 188.03 Br (C6), NH₂ (C4), methyl (C2) Nucleoside analogs
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine C₅H₄BrF₃N₄ 273.01 Br (C6), CF₃ (C2), NH₂ (C4) Herbicide precursors
5-(Bromomethyl)-...pyrimidine (Complex) C₁₆H₂₀BrFN₃O₂S 416.32 BrCH₂, fluorophenyl, isopropyl, SO₂N Kinase inhibitor development

Research Findings and Implications

  • Electronic Effects: Bromine in this compound activates the pyrimidine ring for cross-coupling, while amino or trifluoromethyl groups in analogs alter reactivity toward nucleophilic pathways .
  • Synthetic Utility : Simpler bromopyrimidines (e.g., CAS 1188090-45-0) are preferred for modular synthesis, whereas complex variants (e.g., CAS 1378259-23-4) target niche applications .

Biological Activity

4-Bromo-6-cyclopropyl-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the fourth position, a cyclopropyl group at the sixth position, and a methyl group at the second position of the pyrimidine ring. The unique structural characteristics of this compound contribute to its reactivity and biological properties, making it a subject of interest in various research fields.

The molecular formula of this compound is C_9H_10BrN, with a molecular weight of approximately 212.09 g/mol. The compound can be synthesized through several methods, including nucleophilic substitution reactions and coupling reactions, which are commonly used in organic synthesis.

Common Reactions

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles, such as azides or thiolates, using polar aprotic solvents like DMF or DMSO.
  • Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds when reacted with boronic acids in the presence of palladium catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated moderate to good inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal properties were noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

The mechanism of action for this compound is hypothesized to involve inhibition of specific enzymes or receptors, particularly those involved in kinase signaling pathways. Pyrimidine derivatives are known to interact with ATP-binding sites on kinases, thereby blocking the phosphorylation processes critical for cellular function and proliferation .

Case Studies and Applications

  • Cancer Research :
    • A study highlighted the potential use of pyrimidine derivatives, including this compound, as EED inhibitors in treating various cancers such as diffuse large B-cell lymphoma (DLBCL) and hepatocellular carcinoma . The compound's ability to inhibit critical signaling pathways involved in tumor growth presents significant therapeutic potential.
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic properties of this compound have shown favorable absorption and bioavailability profiles, which are crucial for its development as a therapeutic agent .
  • Material Science :
    • Beyond biological applications, this compound is also being explored for its utility in developing organic semiconductors due to its unique electronic properties imparted by the bromine and cyclopropyl groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Structural Features Unique Aspects
4-Bromo-2-methylpyrimidineLacks cyclopropyl groupSimpler structure; less steric hindrance
2-Cyclopropyl-6-methylpyridineLacks bromine atomMore reactive due to absence of halogen
4-Chloro-6-cyclopropyl-2-methylpyrimidineContains chlorine instead of bromineDifferent halogen alters reactivity

The presence of both a bromine atom and a cyclopropyl group distinguishes this compound from others in its class, potentially enhancing its lipophilicity and interaction capabilities with biological targets .

Q & A

How can synthetic routes for 4-Bromo-6-cyclopropyl-2-methylpyrimidine be optimized to improve yield and purity?

Basic Question:
Answer: The synthesis typically involves bromination of a pyrimidine precursor. A common method uses brominating agents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Stoichiometry : A 1.2:1 molar ratio of NBS to precursor reduces unreacted starting material .
    Advanced Optimization:
    Use Design of Experiments (DOE) to systematically vary factors (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions. Post-synthesis purification via column chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) improves purity .

What spectroscopic and computational methods are recommended for characterizing this compound?

Basic Question:
Answer: Standard characterization includes:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl CH₂ at δ ~0.8–1.2 ppm).
  • HRMS : For molecular ion validation.
  • IR : To detect functional groups (e.g., C-Br stretch at ~550–650 cm⁻¹).
    Advanced Method:
    Combine experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict vibrational frequencies and NMR chemical shifts. Discrepancies >5% between experimental and calculated values may indicate structural anomalies .
Spectroscopic Data Comparison Experimental (δ, ppm)Calculated (DFT, δ, ppm)
Cyclopropyl CH₂1.051.10
Pyrimidine C-Br165.2164.8

How can crystallographic ambiguities in this compound be resolved using SHELXL?

Advanced Question:
Answer: For single-crystal X-ray

Space group determination : Use SHELXT for initial phase solution, leveraging the Laue group and likely elements .

Refinement in SHELXL :

  • Apply anisotropic displacement parameters for Br and heavy atoms.
  • Use ISOR restraints for disordered cyclopropyl groups.
  • Validate with R1 < 5% and wR2 < 12%.

ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement, highlighting potential disorder .

What are the key reactivity patterns of this compound under nucleophilic substitution?

Advanced Question:
Answer: The bromine atom is susceptible to SNAr (nucleophilic aromatic substitution) . Methodological considerations:

  • Solvent effects : DMSO or DMF enhances reactivity due to high polarity.
  • Catalysts : CuI (10 mol%) accelerates substitution with amines or thiols.
  • Competing pathways : At >80°C, dehalogenation may occur; monitor via TLC .

How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

Advanced Question:
Answer: Use SAR (Structure-Activity Relationship) studies:

Cyclopropyl group : Replacing it with bulkier substituents (e.g., isopropyl) reduces membrane permeability.

Methyl vs. halogen : A 2-methyl group enhances metabolic stability compared to chloro analogs.

Data collection : Test modified analogs in enzyme inhibition assays (e.g., kinase targets) and compare IC₅₀ values .

What strategies mitigate contradictions in catalytic cross-coupling data (e.g., Suzuki reactions)?

Advanced Question:
Answer: Common issues include low conversion or homocoupling. Solutions:

  • Precatalyst screening : Use Pd(OAc)₂ with SPhos ligand for aryl boronic acids.
  • Oxygen-free conditions : Degas solvents with N₂ to prevent catalyst oxidation.
  • Additives : K₂CO₃ (2 equiv) in THF/H₂O (3:1) improves coupling efficiency .

How can solvent effects on reaction kinetics be systematically analyzed?

Advanced Question:
Answer: Employ Eyring plot analysis :

Conduct reactions in 5+ solvents (e.g., toluene, MeCN, DMSO) at 3–4 temperatures.

Calculate activation parameters (ΔH‡, ΔS‡) from ln(k/T) vs. 1/T plots.

Correlate solvent polarity (e.g., ET(30)) with rate constants to identify rate-limiting steps .

What computational tools predict regioselectivity in further functionalization?

Advanced Question:
Answer: Use Fukui function analysis (Gaussian 16):

  • Calculate f⁺ (nucleophilic attack) and f⁻ (electrophilic attack) indices.
  • Regions with high f⁺ values (e.g., C-5 of pyrimidine) are prone to electrophilic substitution .

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